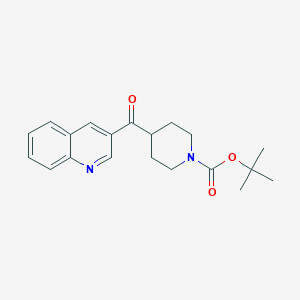
Tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of piperidine-based derivatives, including this compound, is significantly influenced by their structural components. SAR studies have demonstrated that modifications to the quinoline and piperidine cores can enhance inhibitory activities against various pathogens, particularly influenza viruses.
Key Findings from SAR Studies:
- Inhibitory Activity : The compound exhibits potent inhibitory activity against influenza virus strains with an effective concentration (EC50) as low as 0.05 μM. The selectivity index (SI) for this compound is over 160,000, indicating a favorable therapeutic window with minimal cytotoxicity in tested cell lines such as MDCK and HEK293 .
- Structural Modifications : Variations in the alkyl groups attached to the carbamate moiety have shown to influence the binding affinity and overall efficacy of the compounds. For instance, compounds with bulky groups like tert-butyl demonstrated superior anti-influenza activity compared to those with smaller substituents .
The mechanism by which this compound exerts its antiviral effects involves interference at an early stage of viral replication. Time-of-addition experiments suggest that the compound disrupts the influenza virus lifecycle before significant viral replication occurs .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Antiviral | Potent inhibitor of influenza virus with EC50 values as low as 0.05 μM. |
| Selectivity Index | SI > 160,000 indicating low cytotoxicity across multiple cell lines. |
| Mechanism | Interferes with early stages of viral replication. |
| Structural Importance | The presence of a bulky alkyl group enhances binding and activity against viral targets. |
Case Studies
- Anti-influenza Activity : A series of derivatives were synthesized and evaluated for their anti-influenza properties. Among these, this compound was identified as one of the most potent inhibitors, demonstrating significant efficacy without cytotoxic effects on mammalian cells .
- Cytotoxicity Assessments : Cytotoxicity tests performed on various human cell lines showed that this compound did not exhibit significant toxicity even at millimolar concentrations, further supporting its potential as a therapeutic agent .
Propiedades
IUPAC Name |
tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(24)22-10-8-14(9-11-22)18(23)16-12-15-6-4-5-7-17(15)21-13-16/h4-7,12-14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHGUKHUOFGSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678115 | |
| Record name | tert-Butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669074-89-9 | |
| Record name | tert-Butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















